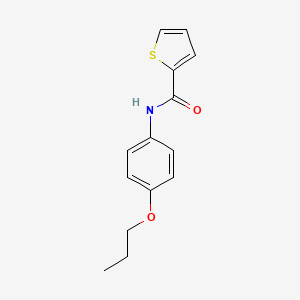![molecular formula C22H16N2O3 B4403315 phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)
phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone
Übersicht
Beschreibung
Phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone, also known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1), by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of COX-2. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation and pain, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations, such as its potential toxicity and limited water solubility, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone, including the development of new synthetic methods for this compound derivatives with improved properties and efficacy. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as cancer therapy, drug delivery, and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of this compound and its derivatives in vivo, as well as their pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules.
Eigenschaften
IUPAC Name |
phenyl-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-21(16-7-3-1-4-8-16)17-11-13-19(14-12-17)26-15-20-23-24-22(27-20)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRHSCVGRAFKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)
![4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)

![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)

![2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)
![4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4403297.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride](/img/structure/B4403327.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4403330.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)